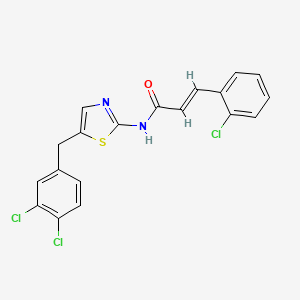

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2OS/c20-15-4-2-1-3-13(15)6-8-18(25)24-19-23-11-14(26-19)9-12-5-7-16(21)17(22)10-12/h1-8,10-11H,9H2,(H,23,24,25)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGZCQVEHQFQBH-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorobenzylamine with a suitable thioamide under acidic conditions.

Acrylamide Formation: The acrylamide moiety is introduced by reacting the thiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

Chlorophenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Biological Applications

1. Anticancer Activity:

Thiazole derivatives are well-known for their anticancer properties. Research indicates that compounds containing thiazole rings can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of chlorinated aromatic groups in (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide may enhance its efficacy as an anticancer agent by disrupting cellular processes essential for cancer cell survival.

2. Antimicrobial Properties:

The presence of chlorinated groups may also confer antimicrobial activity. Studies suggest that such compounds can disrupt microbial cell membranes or interfere with metabolic pathways, making them potential candidates for developing new antimicrobial agents .

3. Enzyme Inhibition:

The acrylamide moiety suggests potential for enzyme inhibition, particularly against enzymes like Glutathione S-Transferases (GSTs), which are involved in detoxification processes. Investigating the inhibitory effects of this compound on specific enzymes could reveal its therapeutic potential in treating diseases associated with enzyme dysregulation.

Material Science Applications

The structural characteristics of this compound also indicate potential applications in material science. Compounds containing both amide and thiazole functionalities have been studied for their use in organic electronics and other advanced materials. Further exploration of the material properties of this compound could lead to innovative applications in electronic devices and sensors.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various thiazole derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in multiple cancer cell lines, suggesting that modifications to the thiazole structure could enhance anticancer activity .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory effects of acrylamide derivatives demonstrated that certain compounds effectively inhibited GST activity. This finding supports the hypothesis that this compound may exhibit similar inhibitory effects, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazole Ring

The thiazole ring’s substitution pattern significantly influences electronic and steric properties. Key comparisons include:

Compound A : N-(5-(2,3-Dichlorobenzyl)-1,3-Thiazol-2-yl)-3-(3,4-Dichlorophenyl)Acrylamide ()

- Substituent : 2,3-Dichlorobenzyl on thiazole.

- Molecular Formula : C₁₉H₁₂Cl₄N₂OS (identical to target).

Compound B : N-(5-(4-Chlorobenzyl)-1,3-Thiazol-2-yl)-3-(3,4-Dichlorophenyl)Acrylamide ()

- Substituent : 4-Chlorobenzyl on thiazole.

- Impact: Reduced chlorination (one Cl vs. two) lowers lipophilicity (logP ~4.2 vs. This compound may exhibit improved aqueous solubility but weaker cellular uptake in cancer models .

- Molecular Formula : C₁₉H₁₃Cl₃N₂OS.

Compound C : (E)-N-[5-(2,5-Dichlorobenzyl)-1,3-Thiazol-2-yl]-3-(3,4-Dichlorophenyl)Acrylamide ()

Acrylamide Substituent Variations

The acrylamide’s phenyl group substitution also modulates activity:

Compound D : (E)-3-(3,4-Dimethoxyphenyl)-N-(Thiazol-2-yl)Acrylamide ()

- Substituent : 3,4-Dimethoxyphenyl on acrylamide.

- This compound’s lower Cl content (zero vs. three Cl in the target) may limit hydrophobic interactions in target binding .

Compound E : (E)-3-(2-Chlorophenyl)-N-(4-(4,5-Dihydro-1H-Imidazol-2-yl)Phenyl)Acrylamide ()

Data Tables

Table 1. Structural and Physicochemical Comparison

*logP calculated using ChemAxon software.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of chlorine substituents enhances the lipophilicity and biological potency of the compound. The general structure can be represented as follows:

- Chemical Formula : C₁₈H₁₄Cl₂N₂OS

- Molecular Weight : 375.29 g/mol

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have shown that thiazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains and fungi .

- Anticancer Properties : Thiazole derivatives are often explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been noted in various studies, suggesting that it may interfere with cell cycle regulation and promote programmed cell death .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, some thiazole derivatives inhibit tyrosinase, an enzyme crucial for melanin production and implicated in certain cancers .

- Modulation of Signaling Pathways : The compound may affect signaling pathways such as the MAPK/ERK pathway, which is often activated in cancer cells. This modulation can lead to reduced cell survival and increased apoptosis .

Case Studies and Research Findings

A number of studies have investigated the biological activity of thiazole derivatives:

- Anticancer Activity : A study on a related thiazole derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations . The compound was found to induce apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Research has shown that thiazole derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Data Table: Biological Activity Summary

| Activity Type | Related Compounds | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Thiazole Derivatives | 0.5 - 10 µM | Apoptosis induction via mitochondrial pathways |

| Antimicrobial | Similar Thiazole Compounds | 10 - 50 µg/mL | Inhibition of cell wall synthesis |

| Enzyme Inhibition | Tyrosinase Inhibitors | 4.39 - 1.71 µM | Competitive inhibition |

Q & A

Q. How does the dichlorobenzyl-thiazole moiety influence target selectivity?

- Methodological Answer : The 3,4-dichlorobenzyl group enhances lipophilicity, promoting membrane penetration. Thiazole’s π-π stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) improves binding. Mutagenesis studies (e.g., Ala scanning) can pinpoint critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.